molecular formula C14H15NOS B8411070 6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8411070
M. Wt: 245.34 g/mol
InChI Key: RXNBSPLKIYPHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

6-methoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H15NOS/c1-16-11-4-5-12-10(9-11)6-7-15-14(12)13-3-2-8-17-13/h2-5,8-9,14-15H,6-7H2,1H3

InChI Key

RXNBSPLKIYPHIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.916 g, 24.2 mmol) was added in small portions to a solution of 6-methoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline (1.470 g, 6.04 mmol) in MeOH (50 ml) at 0° C. The reaction mixture was stirred for 30 min, warmed to rt and stirred at rt for 21 hr, then quenched by the dropwise addition of H2O (10 ml). Excess MeOH was removed by evaporation and the resulting aqueous solution was extracted with CHCl3 (4×10 ml). The combined extracts were dried over MgSO4 and concentrated in vacuo to give 1.316 g (89% yield) of yellow solid.
Quantity
0.916 g
Type
reactant
Reaction Step One
Name
6-methoxy-1-thiophen-2-yl-3,4-dihydroisoquinoline
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

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